N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
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Description
N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C21H24ClFN6O and its molecular weight is 430.91. The purity is usually 95%.
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Scientific Research Applications
Two-Photon Absorption Properties
One significant application of related triazine derivatives in scientific research is in the field of fluorescence and photonics. For instance, a study by Yan et al. (2007) explored the synthesis and two-photon absorption properties of various multi-branched chromophores, including triazine derivatives. These compounds, including 6-chloro-N2,N4-bis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)-1,3,5-triazine-2,4-diamine, exhibited notable two-photon absorption cross-sections, indicating potential utility in photonic applications like two-photon photopolymerization (Yan et al., 2007).
Biological Activity
In the realm of biology, Gorle et al. (2016) synthesized a series of pyrimidine derivatives linked with morpholinophenyl groups, including compounds similar to the specified triazine derivative. These compounds demonstrated significant larvicidal activity against mosquito larvae, suggesting potential applications in pest control and public health (Gorle et al., 2016).
Synthesis and Characterization of Polymers
Triazine derivatives also play a crucial role in the synthesis and characterization of novel polymers. A study by Wang et al. (2007) involved synthesizing new fluorinated polyamides derived from unsymmetrical diamines containing the phthalazinone moiety, where triazine derivatives acted as crucial intermediates. These polymers demonstrated amorphous nature, solubility in polar aprotic solvents, and excellent thermal stability, highlighting their potential in advanced material applications (Wang et al., 2007).
Kinase Inhibitor Research
In medicinal chemistry, triazine derivatives have been studied as kinase inhibitors. Research by Hunt et al. (2004) identified the pyrrolo[2,1-f][1,2,4]triazine nucleus as a novel kinase inhibitor template, demonstrating its effectiveness in inhibiting tyrosine kinase activity and cellular proliferation in certain tumor cell lines. This underscores the potential of triazine derivatives in developing new therapeutic agents (Hunt et al., 2004).
Fluorescence and Luminescence Applications
The spectral luminescent properties of certain triazine derivatives, such as those studied by Mikhailov et al. (2017), suggest applications in the development of luminescent materials. These materials, including beryllium complexes of triazoles, exhibited strong violet luminescence, indicating potential use in optical materials and sensors (Mikhailov et al., 2017).
Properties
IUPAC Name |
4-N-(4-ethoxyphenyl)-2-N-(4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O.ClH/c1-2-29-18-11-9-17(10-12-18)24-20-25-19(23-16-7-5-15(22)6-8-16)26-21(27-20)28-13-3-4-14-28;/h5-12H,2-4,13-14H2,1H3,(H2,23,24,25,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRACFCVMZWVSKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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